5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a propyl group at the 1-position, and a carboxylic acid group at the 4-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-propylhydrazine with 3-fluoro-2-oxopropanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield pyrazole-4-carboxylate esters, while reduction can produce pyrazole-4-methanol.
Scientific Research Applications
5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrazole-4-carboxylic acid: Lacks the propyl group, which may affect its binding affinity and biological activity.
1-Propyl-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom, which may reduce its ability to form hydrogen bonds and interact with molecular targets.
5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, which may influence its pharmacokinetic properties.
Uniqueness
5-Fluoro-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of the fluorine atom and the propyl group, which together enhance its chemical reactivity and biological activity. The presence of the fluorine atom increases the compound’s stability and ability to form hydrogen bonds, while the propyl group can influence its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C7H9FN2O2 |
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Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoro-1-propylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
WCOIYLCQWQWBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)F |
Origin of Product |
United States |
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